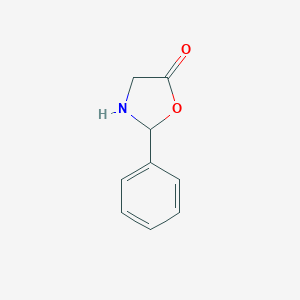

2-Phenyloxazolidin-5-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

129119-93-3 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-phenyl-1,3-oxazolidin-5-one |

InChI |

InChI=1S/C9H9NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5,9-10H,6H2 |

InChI Key |

KZRYOPZDMMXEJC-UHFFFAOYSA-N |

SMILES |

C1C(=O)OC(N1)C2=CC=CC=C2 |

Canonical SMILES |

C1C(=O)OC(N1)C2=CC=CC=C2 |

Synonyms |

5-Oxazolidinone,2-phenyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyloxazolidin 5 One and Its Derivatives

Established Synthetic Pathways for Oxazolidinone Ring Construction

A variety of methods have been developed for the synthesis of the oxazolidinone core, ranging from classical resolution techniques to modern one-pot cyclization reactions.

Chiral Resolution Methods

Obtaining enantiomerically pure compounds is often critical, and chiral resolution is a primary strategy to achieve this. nih.gov For oxazolidinones, this can be accomplished through several techniques. Classical resolution involves the formation of diastereomeric salts by reacting the racemic oxazolidinone with a chiral resolving agent, such as (1S)-(+)-10-camphorsulphonic acid, followed by separation of the diastereomers through crystallization. google.com

Another powerful technique is high-performance liquid chromatography (HPLC) using chiral stationary phases. Capillary electrophoresis (CE) has also emerged as a valuable alternative for the enantioseparation of oxazolidinone analogs, often employing cyclodextrins as chiral selectors. nih.gov For instance, anionic cyclodextrin (B1172386) derivatives have been successfully used to separate the enantiomers of several oxazolidinone compounds. nih.gov

A practical route to both enantiomers of 4-substituted 2-oxazolidinones involves the chromatographic separation of diastereomers derived from N-2-exo-methoxy-1-apocamphanecarbonylation. oup.com This method provides a versatile approach starting from the parent 2-oxazolidinone (B127357) heterocycle. oup.com

Reaction of Amino Alcohols with Aldehydes or Ketones

A fundamental and widely used method for constructing the oxazolidine (B1195125) ring is the condensation reaction of an amino alcohol with an aldehyde or a ketone. mdpi.com This reaction is often catalyzed by an acid and proceeds via the formation of a hemiaminal intermediate, which then undergoes cyclization to form the oxazolidine ring. For example, the reaction of (2R, 3R)-3-methyl-amino-3-phenyl-1,2-propanediol with various aldehydes in the presence of boron trifluoride diethyl etherate as a catalyst yields 1,3-oxazolidines. scirp.org Microwave irradiation in the presence of air has also been shown to facilitate the cyclization of aldehydes and amino alcohols to produce oxazolidines in excellent yields. scirp.org

This approach is versatile and can be applied to a wide range of substrates. For instance, a proline-catalyzed direct asymmetric three-component Mannich reaction between a ketone, an aldehyde, and an amine can produce β-amino ketones, which are precursors to 1,2-amino alcohols and subsequently oxazolidinones. thieme-connect.com

One-Pot Cyclization Reactions

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. beilstein-journals.org Several one-pot methods have been developed for the synthesis of oxazolidinones. One such method involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI) under mild, metal-free conditions. beilstein-journals.orgnih.gov This reaction proceeds via an asynchronous concerted mechanism and yields both oxazolidinones and five-membered cyclic carbonates. beilstein-journals.org The reaction of N,N-disuccinimidyl carbonate with dipeptides in the presence of a catalytic amount of DIPEA also provides a one-pot cyclization-elimination route to dehydroalanines equipped with oxazolidin-2-one chiral auxiliaries. researchgate.net

Another example is an electrochemically mediated carboxylative cyclization of allylic amines with CO2 to afford 2-oxazolidinones. organic-chemistry.org This method is notable for preserving the unsaturated double bonds of the starting material. organic-chemistry.org

Synthesis from N-Aryl-Carbamates and Epichlorohydrin (B41342)

A highly efficient and stereoselective method for the synthesis of N-aryl-oxazolidinones involves the reaction of N-aryl-carbamates with enantiopure epichlorohydrin. arkat-usa.orgresearchgate.net This reaction is typically carried out under mild conditions using a base such as lithium hydroxide (B78521) in a solvent like dimethylformamide (DMF) at room temperature. arkat-usa.org This approach has been successfully applied to the synthesis of various biologically important oxazolidinones. arkat-usa.org The use of readily available and inexpensive N-aryl-carbamates and enantiopure epichlorohydrin makes this a particularly attractive synthetic strategy. arkat-usa.orgresearchgate.net

The reaction conditions have been optimized to favor the formation of the desired oxazolidinone product, although in some cases, epoxy derivatives are also formed as by-products. researchgate.net The versatility of this method is demonstrated by its application to a wide range of substituted N-aryl-carbamates. researchgate.net

| Starting Materials | Base | Solvent | Temperature | Product | Yield (%) | Ref |

| Ethyl 4-bromo-3-fluorophenylcarbamate, (R)-epichlorohydrin | LiOH | DMF | Room Temp | (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 75 | arkat-usa.org |

| Ethyl 3,4-difluorophenylcarbamate, (R)-epichlorohydrin | LiOH | DMF | Room Temp | (R)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 70 | arkat-usa.org |

| Ethyl 4-methoxyphenylcarbamate, (R)-epichlorohydrin | LiOH | DMF | Room Temp | (R)-5-(hydroxymethyl)-3-(4-methoxyphenyl)oxazolidin-2-one | 65 | arkat-usa.org |

Table 1: Synthesis of N-Aryl-Oxazolidinones from N-Aryl-Carbamates and Epichlorohydrin. arkat-usa.org

Synthesis from Epoxides and Chlorosulfonyl Isocyanate

The reaction of epoxides with chlorosulfonyl isocyanate (CSI) provides a novel and convenient one-pot method for the conversion of epoxides to both cyclic carbonates and oxazolidinones. beilstein-journals.orgcapes.gov.br The reaction proceeds through the initial formation of 2-chlorosulfonylimino-1,3-dioxolane and N-chlorosulfonyl-1,3-oxazolidin-2-one derivatives, which then undergo hydrolysis to yield the final products. capes.gov.br This reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) under mild conditions without the need for additives or catalysts. beilstein-journals.orgnih.gov

The reaction has been shown to be regioselective, as demonstrated by the reaction of styrene (B11656) oxide with CSI, which yields 4-phenyl-1,3-dioxolan-2-one (B1361557) and 4-phenyloxazolidin-2-one. beilstein-archives.org This method is advantageous due to its operational simplicity, short reaction times, and the use of a metal-free reagent. beilstein-journals.orgnih.gov

| Epoxide | Solvent | Product 1 (Yield %) | Product 2 (Yield %) | Ref |

| Styrene oxide | Dichloromethane | 4-Phenyl-1,3-dioxolan-2-one (41) | 4-Phenyloxazolidin-2-one (35) | beilstein-archives.org |

| 1,2-Epoxy-3-phenoxypropane | Dichloromethane | 4-(Phenoxymethyl)-1,3-dioxolan-2-one (45) | 5-(Phenoxymethyl)oxazolidin-2-one (40) | beilstein-archives.org |

| (2,3-Epoxypropyl)benzene | Dichloromethane | 4-Benzyl-1,3-dioxolan-2-one (43) | 5-Benzyloxazolidin-2-one (37) | beilstein-archives.org |

Table 2: One-Pot Synthesis of Oxazolidinones and Cyclic Carbonates from Epoxides and CSI. beilstein-archives.org

Stereoselective Synthesis Approaches

The control of stereochemistry is paramount in the synthesis of chiral molecules like 2-phenyloxazolidin-5-one. Various strategies have been developed to achieve high levels of stereoselectivity. One of the most prominent approaches is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans' oxazolidinones, derived from α-amino acids, are a classic example and have been widely used to control facial selectivity in enolate reactions.

Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, is another powerful tool. nih.gov For example, a proline-catalyzed asymmetric Mannich reaction has been used to synthesize precursors for chiral 1,2-amino alcohols. thieme-connect.com Similarly, N-heterocyclic carbenes (NHCs) have been used to catalyze the cycloaddition of CO2 to N-tosyl aziridines, leading to the regio- and stereoselective synthesis of oxazolidin-2-ones. researchgate.net

Substrate-controlled stereoselective synthesis relies on the inherent chirality of the starting material to direct the formation of new stereocenters. acs.org For instance, the stereoselective synthesis of β-benzyl-γ-alkyl-β-amino acids has been achieved starting from L-aspartic acid, where the chirality of the amino acid dictates the stereochemical outcome of subsequent alkylation and reduction steps. acs.org

A convenient diastereoselective and practical strategy for the synthesis of chiral methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates starts from (R)-(–)-2-phenylglycinol and methyl propiolate, proceeding through two simple and stereoselective reactions. mdpi.com

| Approach | Key Feature | Example | Ref |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | Use of Evans' oxazolidinones in aldol (B89426) reactions. | |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Proline-catalyzed Mannich reaction. | thieme-connect.com |

| Substrate Control | Inherent chirality of the starting material directs the reaction. | Synthesis of β-amino acids from L-aspartic acid. | acs.org |

Table 3: Overview of Stereoselective Synthesis Approaches for Oxazolidinones.

Diastereoselective Routes

Diastereoselective strategies are crucial for creating specific stereoisomers of 2-phenyloxazolidin-5-ones. One notable method involves the 1,3-dipolar cycloaddition of azomethine ylides to (2R)-3-benzoyl-4-methylidene-2-phenyloxazolidin-5-one. publish.csiro.au These reactions generally exhibit good to high exo-diastereoselectivity. publish.csiro.au The resulting cycloadducts can be further transformed into highly functionalized prolines with high enantiomeric purity. publish.csiro.au The stereochemical outcomes of these cycloadditions are often rationalized by proposing lithium-chelated transition state structures. publish.csiro.au

Another diastereoselective approach is the synthesis of methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates, which starts from (R)-(–)-2-phenylglycinol and methyl propiolate. mdpi.comrawdatalibrary.net This method yields mixtures of diastereoisomers in good chemical and stereochemical yields. mdpi.comresearchgate.net

Enantioselective Pathways

Enantioselective synthesis of 2-oxazolidinones is essential for accessing optically pure compounds. A common strategy involves the cyclization of optically pure β-amino alcohols with C1-building blocks like phosgene (B1210022) or its derivatives. rsc.org However, this method often requires toxic reagents. rsc.org

A more recent and efficient approach is the asymmetric hydrogenation of 2-oxazolones. For instance, the hydrogenation of 4-phenyloxazol-2(3H)-one derivatives using a ruthenium(II)–N-heterocyclic carbene (NHC) complex provides high enantioselectivity. rsc.orgrsc.org To prevent catalyst deactivation, the nitrogen of the oxazolone (B7731731) is typically protected, for example, with a 4-methoxybenzyl (PMB) group. rsc.orgrsc.org This method has been shown to produce chiral 2-oxazolidinones with excellent yields and enantiomeric excess (ee). rsc.orgrsc.org

Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives often requires tailored strategies to achieve the desired functionality and stereochemistry.

Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates

A convenient and practical diastereoselective strategy has been reported for the synthesis of chiral methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates. mdpi.comrawdatalibrary.net The synthesis begins with the preparation of chiral acrylamides through the condensation of (R)-(−)-2-phenylglycinol with the corresponding acryloyl chlorides. mdpi.comresearchgate.net The subsequent step is a DABCO-catalyzed condensation reaction between these chiral acrylamides and methyl propiolate. mdpi.comresearchgate.net This two-step process provides the target compounds in good yields and with a diastereomeric ratio of around 70:30. researchgate.net

Below is a table summarizing the results for the synthesis of these derivatives:

| Entry | Acrylamide | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 4 | 7a,b | 85 | 70:30 |

| 2 | 5 | 8a,b | 82 | 68:32 |

Table 1: Synthesis of chiral 4-phenyloxazolidines 7(a,b) and 8(a,b). researchgate.net

Carbon Dioxide Utilization in Oxazolidinone Synthesis (C1 Building Block Strategy)

The use of carbon dioxide (CO2) as a C1 building block is a key area of green chemistry, and it has been successfully applied to the synthesis of oxazolidinones. mdpi.comresearchgate.netrsc.org This approach is attractive due to the abundance, low cost, and non-toxic nature of CO2. mdpi.com

Cycloaddition to Aziridines

The cycloaddition of CO2 to aziridines is a 100% atom-efficient method for producing 2-oxazolidinones. researchgate.net This reaction is typically catalyzed and involves the activation of the aziridine (B145994) ring by an electrophile, making it more susceptible to nucleophilic attack, which facilitates the subsequent reaction with CO2. researchgate.net Various catalytic systems have been developed, including metal-free, organocatalyzed, and metal-catalyzed reactions. nih.gov For instance, ruthenium porphyrin complexes can efficiently promote the reaction between N-substituted-2-arylaziridines and CO2, yielding oxazolidinones with high regioselectivity. unimi.it Catalyst-free synthesis is also possible under compressed CO2 conditions. thieme-connect.com

Carboxylative Cyclization of Propargyl Amines

Another important strategy for CO2 utilization is the carboxylative cyclization of propargylamines. mdpi.comoup.com This method is considered an effective way to utilize waste gas as a sustainable C1 resource. mdpi.com The reaction can be catalyzed by various systems, including silver salts combined with a base like DBU, or nano-SiO2-supported ionic liquids. mdpi.comoup.com These catalysts can achieve excellent yields of 2-oxazolidinones under mild conditions. mdpi.com A notable development in this area is the use of non-gaseous CO2 sources, such as carbamate (B1207046) salts, which can improve the efficiency of CO2 fixation. oup.com The mechanism is thought to involve the activation of both the alkyne and the CO2 source by the catalyst. oup.com

Three-Component Reactions

Multicomponent reactions (MCRs) have become powerful strategies in organic synthesis, enabling the construction of complex molecular architectures from simple starting materials in a single, atom-economical step. rsc.org The synthesis of oxazolidinone scaffolds, including this compound and its derivatives, has significantly benefited from the development of novel three-component reactions (3CRs). These methods often involve the catalytic fixation of carbon dioxide or the convergent assembly of carefully chosen building blocks to afford a diverse range of substituted oxazolidinones.

Palladium-Catalyzed Carboxylation-Cyclization-Cross-Coupling

A notable three-component approach involves the palladium-catalyzed reaction of propargylamines, aryl halides, and carbon dioxide (CO₂). rsc.orgrsc.org This methodology is particularly significant as it can utilize CO₂ at atmospheric pressure, avoiding the need for high-pressure equipment. rsc.orgrsc.org The reaction proceeds through a one-pot carboxylation-cyclization-cross-coupling cascade, forming up to four new chemical bonds in a single operation. rsc.org This strategy provides stereocontrolled access to highly functionalized tetrasubstituted 5-methylene-1,3-oxazolidin-2-ones, a class of derivatives that were previously difficult to synthesize. rsc.org

The reaction is versatile, tolerating a range of substituents on the aryl iodide component. rsc.org For instance, substrates with methoxy, methyl, benzyloxy, and even bromo groups can be coupled efficiently. rsc.org The chemoselectivity is high, as demonstrated in reactions where a Csp²–Br bond remains intact during the cross-coupling process. rsc.org Heteroaromatic rings, such as thiophene, can also be successfully incorporated. rsc.org

| Entry | Aryl Iodide (R-I) | Propargylamine | Product | Yield (%) |

| 1 | Iodobenzene | N-benzylprop-2-yn-1-amine | 3-benzyl-5-methylene-4-phenyl-1,3-oxazolidin-2-one | 85 |

| 2 | 1-Iodo-4-methoxybenzene | N-benzylprop-2-yn-1-amine | 3-benzyl-4-(4-methoxyphenyl)-5-methylene-1,3-oxazolidin-2-one | 95 |

| 3 | 1-Iodo-3-methoxybenzene | N-benzylprop-2-yn-1-amine | 3-benzyl-4-(3-methoxyphenyl)-5-methylene-1,3-oxazolidin-2-one | 88 |

| 4 | 1-Iodo-4-methylbenzene | N-benzylprop-2-yn-1-amine | 3-benzyl-5-methylene-4-(p-tolyl)-1,3-oxazolidin-2-one | 82 |

| 5 | 1-Bromo-3-iodobenzene | N-benzylprop-2-yn-1-amine | 3-benzyl-4-(3-bromophenyl)-5-methylene-1,3-oxazolidin-2-one | 70 |

| 6 | 2-Iodothiophene | N-benzylprop-2-yn-1-amine | 3-benzyl-5-methylene-4-(thiophen-2-yl)-1,3-oxazolidin-2-one | 65 |

Table 1: Scope of the Pd-catalyzed three-component synthesis of 5-methylene-1,3-oxazolidin-2-ones. Data sourced from research findings. rsc.org

Base-Catalyzed Cycloaddition of Epoxides, Amines, and CO₂

Another effective three-component strategy for the synthesis of 3-aryl-2-oxazolidinones involves the cycloaddition of epoxides, amines, and carbon dioxide. researchgate.net Potassium phosphate (B84403) has been identified as a highly active catalyst for this transformation, which can be performed in dimethylformamide (DMF) at ambient temperature using atmospheric CO₂. researchgate.net The reaction is believed to proceed through the in situ generation of key intermediates, an aryl isocyanate and a 1,2-aminoalcohol, which then combine to form the oxazolidinone ring. researchgate.net This one-pot reaction is applicable to a variety of terminal epoxides and amines, demonstrating broad substrate scope. researchgate.net

Synthesis of Complex Oxazolidinone Derivatives

Three-component reactions have also been employed to construct more complex derivatives containing the oxazolidinone core. A practical one-pot synthesis of novel ω-(oxathiolan-2-thion-5-yl)-α-oxazolidin-2-ones has been reported. researchgate.net This reaction combines oligoethylene glycol diglycidyl ethers, an isocyanate, and carbon disulfide in the presence of a catalytic amount of lithium bromide. researchgate.net The method proceeds smoothly in anhydrous tetrahydrofuran (B95107) (THF) to afford the target compounds in good yields. researchgate.net

| Entry | Oligoethylene Glycol (n) | Isocyanate (R) | Product | Reaction Time (h) | Yield (%) |

| 1 | 2 | Phenyl | 3a | 3 | 60 |

| 2 | 3 | Phenyl | 3b | 5 | 68 |

| 3 | 4 | Phenyl | 3c | 8 | 76 |

| 4 | 5 | Phenyl | 3d | 10 | 86 |

| 5 | 3 | Cyclohexyl | 3e | 6 | 64 |

| 6 | 4 | Cyclohexyl | 3f | 9 | 71 |

| 7 | 3 | n-Propyl | 3g | 8 | 57 |

| 8 | 4 | n-Propyl | 3h | 10 | 62 |

Table 2: Synthesis of ω-(oxathiolan-2-thion-5-yl)-α-oxazolidin-2-ones (3a-h) via a three-component reaction. Data sourced from research findings. researchgate.net

Synthesis of 2-Phenyl-4-arylmethylidene-5-oxazolinones

The Erlenmeyer-Plöchl reaction, a classic method, can be adapted into an efficient three-component synthesis for 2-phenyl-4-arylmethylidene-5-oxazolinones, which are structural isomers of oxazolidinones. This reaction involves the condensation of an aromatic aldehyde, hippuric acid, and acetic anhydride (B1165640). lidsen.com The use of zinc acetate (B1210297) dihydrate (Zn(OCOCH₃)₂·2H₂O) as a catalyst under ultrasonic irradiation has been shown to be an energy-efficient and high-yielding method. lidsen.com The reaction proceeds rapidly, typically within minutes, and offers a straightforward workup procedure. lidsen.com

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 5 | 92 |

| 2 | 4-Chlorobenzaldehyde | 4 | 95 |

| 3 | 4-Methylbenzaldehyde | 6 | 90 |

| 4 | 4-Methoxybenzaldehyde | 5 | 94 |

| 5 | 3-Nitrobenzaldehyde | 8 | 88 |

| 6 | Cinnamaldehyde | 8 | 85 |

| 7 | Furfural | 7 | 89 |

Table 3: Zinc-catalyzed three-component synthesis of 2-phenyl-4-substituted-methylidene-5-oxazolinones under ultrasonic conditions. Data sourced from research findings. lidsen.com

Reactivity and Reaction Mechanisms of 2 Phenyloxazolidin 5 One Systems

Cycloaddition Reactions

Cycloaddition reactions involving 2-phenyloxazolidin-5-one derivatives are powerful methods for constructing complex, stereochemically defined cyclic structures. The chiral scaffold of the oxazolidinone ring system effectively controls the facial selectivity of the cycloaddition, enabling the synthesis of enantiomerically enriched products.

Diastereoselective 1,3-Dipolar Cycloadditions of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides to chiral α,β-unsaturated systems derived from this compound is a well-established method for the asymmetric synthesis of polyfunctional prolines. ysu.am Specifically, (2R)-3-Benzoyl-4-methylene-2-phenyloxazolidin-5-one has been shown to be an effective dipolarophile in these reactions. ysu.am

The reaction between the oxazolidinone and azomethine ylides, generated in situ from N-benzylidene α-amino acid esters, proceeds with high regioselectivity and significant diastereoselectivity. ysu.ampublish.csiro.au The primary products are exo-cycloadducts, a stereochemical outcome that has been confirmed through single-crystal X-ray analysis and 2D ¹H NMR studies. publish.csiro.auresearchgate.net The level of exo-diastereoselectivity is influenced by the reaction conditions, including the metal salt, base, and solvent used. ysu.am For instance, the use of lithium bromide with DBU as a base in MeCN at -78°C provides good selectivity. ysu.am

These cycloaddition reactions yield spiro-oxazolidinone-pyrrolidine adducts which can be subsequently converted into highly functionalized proline derivatives in high enantiomeric purity. ysu.amresearchgate.net For example, treatment of the adducts with sodium carbonate in methanol (B129727) leads to the formation of proline derivatives with enantiomeric purities often exceeding 90% ee. ysu.am This methodology represents a practical route to novel non-proteinogenic amino acids. ysu.am

Table 1: Diastereoselective 1,3-Dipolar Cycloaddition of Azomethine Ylides with (2R)-3-Benzoyl-4-methylene-2-phenyloxazolidin-5-one ysu.am

| Entry | R¹ in Amino Acid Ester | Metal Salt / Base | Solvent | Temp (°C) | Yield (%) | exo:endo Ratio |

|---|---|---|---|---|---|---|

| 1 | Me | LiBr / DBU | MeCN | -78 to 25 | 73 | 90:10 |

| 2 | CH₂Prⁱ | LiBr / DBU | MeCN | -78 | 78 | 91:9 |

| 3 | CH₂Ph | LiBr / DBU | MeCN | -78 | 70 | 88:12 |

Hetero Diels-Alder Reactions

Hetero-Diels-Alder reactions are a class of [4+2] cycloadditions where one or more atoms in the diene or dienophile is a heteroatom. These reactions are fundamental for synthesizing six-membered heterocyclic compounds. organic-chemistry.org In the context of this compound systems, the exocyclic methylene (B1212753) group at the C4 position can act as a dienophile.

Thermally induced Diels-Alder reactions of (R)-2-phenyl-4-methylene-oxazolidin-5-one with substituted 1,3-butadienes and 1,3-cyclohexadienes yield exo-diastereomeric adducts. researchgate.net The stereochemical integrity of the quaternary α-amino acid center is maintained throughout the reaction, allowing for the synthesis of Diels-Alder adducts in high enantiomeric purity (>90% ee). researchgate.net Although in some cases the initially formed adducts may undergo epimerization at the amino-acetal carbon (C2), this does not affect the stereocenter created during the cycloaddition. researchgate.net This approach provides a valuable route to chiral carbocyclic amino acid derivatives. ysu.am

[4+2] Cycloaddition Reaction Mechanisms

The [4+2] cycloaddition, or Diels-Alder reaction, is a concerted process involving the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile, forming a six-membered ring through a cyclic transition state. encyclopedia.pub The mechanism is generally considered to be a single-step process with a highly synchronous or asynchronous transition state. nih.govmdpi.com

In reactions involving chiral oxazolidinone derivatives, such as (S)-3-acryloyl-4-phenyloxazolidin-2-one, computational studies using Molecular Electron Density Theory (MEDT) have shed light on the reaction mechanism. nih.gov These studies reveal a single-step, highly asynchronous transition state. nih.gov The regio- and stereoselectivity of the reaction are dictated by the electronic and steric properties of the reactants. nih.govresearchgate.net The chiral auxiliary, in this case the 4-phenyloxazolidinone moiety, effectively shields one face of the dienophile, directing the approach of the diene and controlling the stereochemical outcome of the reaction. While this specific study was on a 2-oxazolidinone (B127357), the principles of stereocontrol by the 4-phenyl group are applicable to the 5-one systems as well. The formation of exo-adducts in the Diels-Alder reactions of 4-methylene-2-phenyloxazolidin-5-one is consistent with the steric hindrance posed by the phenyl group at C2, which directs the diene to the face opposite the phenyl group. ysu.amresearchgate.net

Nucleophilic Addition Reactions

Nucleophilic additions to this compound systems, particularly to their α,β-unsaturated derivatives, are pivotal for the asymmetric synthesis of various amino acid derivatives. The chiral oxazolidinone scaffold exerts excellent stereocontrol over these transformations.

Diastereoselective Michael Additions

Michael or 1,4-conjugate addition reactions are crucial for forming carbon-carbon bonds. libretexts.org When applied to chiral oxazolidinone systems, they allow for the highly diastereoselective introduction of nucleophiles. (2R)-3-Benzoyl-4-methylidene-2-phenyloxazolidin-5-one serves as a competent Michael acceptor. publish.csiro.auresearchgate.net

The Michael addition of azomethine ylides derived from N-(disubstituted methylidene) α-amino acid esters to this chiral acceptor provides a practical route to all four stereoisomers of 4-benzamidopyroglutamate. publish.csiro.auresearchgate.net The stereochemistry of the resulting adducts has been rigorously established through single-crystal X-ray analysis. publish.csiro.au The stereochemical outcome of these additions is rationalized by the formation of lithium-chelated transition state structures. publish.csiro.au The phenyl group at the C2 position of the oxazolidinone ring sterically directs the incoming nucleophile, leading to high diastereoselectivity. vulcanchem.com

Table 2: Diastereoselective Michael Addition of Azomethine Ylides to (2R)-3-Benzoyl-4-methylidene-2-phenyloxazolidin-5-one publish.csiro.auresearchgate.net

| Nucleophile Source | Product | Stereochemistry | Significance |

|---|---|---|---|

| Azomethine Ylide from (18) | Michael Adduct (20) | Confirmed by X-ray | Synthesis of 4-benzamidopyroglutamate stereoisomers |

| Azomethine Ylide from (19) | Michael Adduct (21) | Confirmed by X-ray | Synthesis of 4-benzamidopyroglutamate stereoisomers |

| Azomethine Ylide from (33) | Michael Adduct | --- | Synthesis of 4-benzamidopyroglutamate stereoisomers |

(Note: Compound numbers (18), (19), (20), (21), (33) refer to the original publication structures publish.csiro.auresearchgate.net)

Conjugate Addition of Enamines

The conjugate addition of enamines to chiral 4-methylidene-2-phenyloxazolidin-5-one systems has also been explored. researchgate.net This reaction provides access to adducts that are valuable precursors for the synthesis of substituted proline derivatives. The stereochemical outcome of the addition is dependent on the structure of the enamine used. researchgate.net

For example, the addition of enamines derived from isobutyraldehyde (B47883) and piperidine (B6355638) or morpholine (B109124) to the chiral oxazolidinone favors the formation of cis-2,4-substituted oxazolidinone adducts. In contrast, the enamine derived from pivalaldehyde leads preferentially to the trans-2,4-substituted adduct. researchgate.net The resulting diastereomeric adducts can often be separated chromatographically and then converted into enantiomerically pure 5-substituted proline derivatives. researchgate.net

Ring Transformation Reactions

The this compound core is susceptible to various ring transformation reactions, enabling its conversion into other valuable heterocyclic systems. These transformations often involve oxidation of the oxazoline (B21484) ring or ring-opening reactions initiated by nucleophiles.

Oxidation of Oxazoline Ring to Oxazolone (B7731731) Derivatives

The oxidation of the oxazoline ring within this compound systems can lead to the formation of oxazolone derivatives. This transformation typically involves the oxidation of the C=N bond present in the oxazoline ring. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic conditions have been utilized to yield 5-phenyl-2-oxazolidin-4-one derivatives. The mechanism of this oxidation occurs at the C=N double bond of the oxazoline ring.

Ring-Opening of Oxazolones

The oxazolone ring is susceptible to cleavage under certain conditions, particularly with the use of strong nucleophiles. smolecule.com This ring-opening provides a route to various functionalized acyclic compounds. For instance, treatment with primary amines, such as methylamine, in a solvent like ethanol (B145695) under reflux can open the oxazolone ring to form N-substituted glycine (B1666218) derivatives. Similarly, thiols like thiomorpholine (B91149) can react at the carbonyl group, leading to thioether derivatives. The inherent ring strain of the five-membered oxazoline ring facilitates this nucleophilic attack.

Hydrolysis Studies and Product Formation

Hydrolysis of this compound derivatives under different pH conditions can yield distinct products. Under acidic hydrolysis conditions, 5-phenyloxazolidine-2,4-dione (B13836) can be formed. This process involves the acid-catalyzed hydrolysis of the imino group. Conversely, basic hydrolysis can lead to the formation of mandelic acid derivatives through the cleavage of the oxazoline ring. A study on (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one also mentions its susceptibility to basic hydrolysis. biosynth.com

Solvolytic Behavior

The solvolytic behavior of this compound systems is influenced by the solvent and reaction conditions. For example, in the presence of acetic anhydride (B1165640), which can act as both a solvent and a dehydrating agent, cyclodehydration can occur to form the oxazoline ring. The choice of solvent is also crucial in optimizing the synthesis of related oxazolidinone derivatives, as seen in the preparation of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one where different solvents were used to optimize the synthesis. biosynth.com

Computational Mechanistic Elucidation

Computational methods, particularly Molecular Electron Density Theory (MEDT), have become powerful tools for understanding the intricate mechanisms of reactions involving this compound and related systems.

Molecular Electron Density Theory (MEDT)

Proposed by Domingo in 2016, Molecular Electron Density Theory (MEDT) offers a new perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than frontier molecular orbital interactions, governs molecular reactivity. benthamscience.commdpi.com This theory is instrumental in analyzing the mechanisms, reactivities, and selectivities of organic reactions. benthamscience.com

MEDT has been successfully applied to study various cycloaddition reactions involving systems analogous to this compound derivatives. researchgate.net For instance, in the [4+2] cycloaddition reaction between (E)-N-((dimethylamino)methylene)benzothioamide and (S)-3-acryloyl-4-phenyloxazolidin-2-one, MEDT analysis at the B3LYP/6-311++G(d,p) level of theory, including the examination of conceptual DFT indices, clearly demonstrated the regio- and stereoselectivity of the reaction, which aligned perfectly with experimental findings. researchgate.net

The theory utilizes several quantum chemical tools to analyze the reaction pathway: benthamscience.commdpi.com

Conceptual DFT (CDFT) indices: These indices, such as electronic chemical potential and chemical hardness, help in characterizing the nucleophilic and electrophilic nature of the reactants. researchgate.net

Potential Energy Surface (PES) exploration: This allows for the identification of transition states and intermediates, providing energetic details of the reaction path. benthamscience.com

Global Electron Density Transfer (GEDT): This measures the net electron density transfer at the transition state, indicating the polar nature of the reaction. benthamscience.com

Electron Localization Function (ELF) topological analysis: This analysis provides insights into the bonding changes along the reaction coordinate, revealing whether the mechanism is concerted or stepwise. benthamscience.comluisrdomingo.com

By correlating changes in electron density with activation energies, MEDT provides a robust framework for understanding the polar character and the electronic mechanisms of organic reactions. benthamscience.com

Bond Evolution Theory (BET)

Bond Evolution Theory (BET) is a powerful quantum chemical framework that provides a detailed description of the changes in chemical bonds throughout a reaction mechanism. growingscience.comrsc.org By combining the topological analysis of the Electron Localization Function (ELF) with Thom's Catastrophe Theory, BET can pinpoint the exact moments of bond formation, breaking, and other significant electronic rearrangements. rsc.org This allows for a deeper understanding of reaction mechanisms beyond the static analysis of stationary points (reactants, transition states, and products) on a potential energy surface. growingscience.comsmu.edu

In the context of reactions involving oxazolidinone systems, such as cycloadditions, BET helps to characterize the sequence of electronic events. For instance, in a study of the [3+2] cycloaddition (32CA) reaction between a nitrile ylide and an electron-deficient chiral oxazolidinone, BET analysis revealed a multi-phase mechanism. rsc.org The process is not a simple, single-step event but is composed of distinct phases where specific electronic changes occur. rsc.orgmdpi.com

The typical sequence of events in such a cycloaddition, as revealed by BET, might involve:

Initial Phase: Depopulation of electron density from the reacting centers of the oxazolidinone and the dipole. rsc.org

Creation of Pseudoradical Centers: As the reactants approach, monosynaptic basins (representing non-bonding, radical-like electron density) are created on the atoms that will form the new bonds. rsc.orgmdpi.com For example, a monosynaptic basin V(C) might appear on a carbon atom, indicating its preparation to form a new covalent bond.

Bond Formation: The crucial step of bond formation occurs through the merging of these monosynaptic basins into a new disynaptic basin, which represents the newly formed covalent bond (e.g., a V(C,C) basin for a new carbon-carbon bond). rsc.orgmdpi.com

Asynchronicity: BET can quantify the asynchronicity of bond formation. In many cycloadditions involving oxazolidinones, the formation of the two new single bonds is not simultaneous. nih.govbeilstein-archives.org One bond may begin to form significantly earlier than the other, a detail that is critical for understanding the stereoselectivity of the reaction. nih.gov

By analyzing the population of these electron basins along the reaction coordinate, researchers can construct a detailed timeline of the electronic transformations, revealing the intimate details of how reactants evolve into products. growingscience.comrsc.org

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a cornerstone of modern chemical bonding analysis. wikipedia.orgaps.org It is a measure of the probability of finding an electron near a reference electron, providing a clear and chemically intuitive picture of electron pairs, covalent bonds, lone pairs, and atomic shells. wikipedia.orgjussieu.fr In the study of reaction mechanisms, ELF analysis performed at various points along the reaction pathway offers a visual and quantitative description of how electron density reorganizes. rsc.orgacs.org

For oxazolidinone systems, ELF analysis is particularly insightful in understanding their reactivity in cycloaddition reactions. For example, in the reaction of an azomethine ylide with an oxazolidinone derivative, ELF topology classifies the ylide as a pseudo(mono)radical species due to the presence of monosynaptic basins at a carbon atom. mdpi.com This initial electronic structure is key to its subsequent reactivity.

During the course of a reaction, such as a [4+2] cycloaddition involving an (S)-3-acryloyl-4-phenyloxazolidin-2-one, the ELF analysis of the transition state reveals the degree of bond formation. nih.govresearchgate.net The populations of the valence basins associated with the newly forming bonds provide a quantitative measure of asynchronicity.

A typical ELF analysis of a cycloaddition involving an oxazolidinone would examine the following:

Reactant Analysis: The ELF of the isolated this compound and its reaction partner would be analyzed to identify the initial distribution of electron density, including core electrons, lone pairs (e.g., on oxygen and nitrogen atoms), and the populations of C-C, C-O, and C-N bonds.

Transition State Analysis: At the transition state geometry, new basins corresponding to the forming bonds appear. Their electron populations are typically much lower than that of a fully formed single bond (which is close to 2.0 e).

Product Analysis: The final product shows fully formed disynaptic basins for the new covalent bonds, with populations approaching 2.0 e.

The table below illustrates the kind of data obtained from an ELF analysis for selected points along the intrinsic reaction coordinate (IRC) of a model cycloaddition reaction involving an oxazolidinone, showing the evolution of electron populations in the valence basins corresponding to the forming bonds.

| IRC Point | Description | d(C1-C5) (Å) | d(C3-C4) (Å) | V(C1) Pop. (e) | V(C5) Pop. (e) | V(C1,C5) Pop. (e) | V(C3,C4) Pop. (e) |

| MC | Molecular Complex | 3.207 | 3.327 | 1.44 | - | - | - |

| TS | Transition State | 2.249 | 2.774 | 1.49 | 0.09 | - | - |

| P7 | Post-TS Point | 2.00 | 2.67 | - | - | 0.81 | 0.12 |

| P9 | Late IRC Point | 1.63 | 2.21 | - | - | 1.63 | 0.89 |

| CA | Cycloadduct | 1.565 | 1.613 | - | - | 1.83 | 1.81 |

| Table adapted from data on a related oxazolidinone system. rsc.org V(X) denotes a monosynaptic basin on atom X, while V(X,Y) denotes a disynaptic basin between atoms X and Y. Populations are given in elementary charge units (e). |

This detailed analysis, derived from ELF, shows a highly asynchronous process where the C1-C5 bond begins to form much earlier than the C3-C4 bond, as evidenced by the earlier appearance and more rapid increase in the population of the corresponding basin. rsc.org Such insights are crucial for rationalizing and predicting the outcomes of complex organic reactions involving this compound and related structures.

Applications of 2 Phenyloxazolidin 5 One As a Chiral Auxiliary in Asymmetric Synthesis

Principles and Advantages of Chiral Auxiliary Strategynumberanalytics.comsigmaaldrich.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. numberanalytics.comsigmaaldrich.comnumberanalytics.com The fundamental principle behind this strategy is the auxiliary's own chirality, which creates a biased, three-dimensional environment around the reaction center of the substrate to which it is attached. numberanalytics.com This steric and electronic influence directs the approach of incoming reagents, favoring one reaction pathway over another and leading to a high degree of stereoselectivity. numberanalytics.comnumberanalytics.com

Asymmetric Induction in Carbon-Carbon Bond Formationsnih.gov

The formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of organic synthesis. Chiral auxiliaries, particularly oxazolidinones, have proven to be powerful tools in this endeavor. rsc.org They are frequently employed in key transformations such as aldol (B89426) reactions and alkylations to produce enantiomerically pure compounds. rsc.org

Stereoselective Aldol Reactionsnih.gov

Chiral oxazolidinones are widely utilized in stereoselective aldol reactions, which create two new contiguous stereocenters. wikipedia.org The process typically involves the formation of a boron enolate from the N-acylated oxazolidinone. santiago-lab.com The reaction of this (Z)-enolate with an aldehyde proceeds through a chair-like six-membered transition state, as proposed by Zimmerman and Traxler, to yield the syn-aldol adduct with high diastereoselectivity. harvard.edu

The stereochemical outcome is dictated by the chiral auxiliary, where the substituent at the C4 position of the oxazolidinone ring blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. wikipedia.org This control over the transition state geometry ensures the formation of the desired diastereomer. wikipedia.org The utility of this method is highlighted in the total synthesis of numerous complex natural products. santiago-lab.comuni-hannover.de

Table 1: Diastereoselectivity in Evans Aldol Reactions

| N-Acyl Imide | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| N-propionyl oxazolidinone | Isobutyraldehyde (B47883) | >99:1 | 80 |

| N-propionyl oxazolidinone | Benzaldehyde | 97:3 | 85 |

| N-propionyl oxazolidinone | Acetaldehyde | 95:5 | 75 |

This table presents illustrative data on the high syn-selectivity achieved in aldol reactions using oxazolidinone chiral auxiliaries. harvard.edu

Alkylation Reactionsnih.gov

Asymmetric alkylation is another area where chiral oxazolidinone auxiliaries, such as those derived from 2-phenyloxazolidin-5-one, have demonstrated significant utility. rsc.org The general strategy involves the deprotonation of an N-acylated oxazolidinone with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate then reacts with an alkylating agent, with the bulky substituent on the chiral auxiliary directing the electrophile to the opposite face of the enolate, thus controlling the stereochemistry of the newly formed C-C bond. rsc.orgresearchgate.net This method has been successfully applied to the synthesis of various chiral amides and is a key step in the synthesis of several biologically active natural products. rsc.orgresearchgate.net

The diastereoselectivity of these reactions is typically high, often exceeding 96% enantiomeric excess (%ee). researchgate.net The efficiency of this method makes it a preferred choice in the early stages of drug discovery. rsc.org

Table 2: Asymmetric Alkylation of N-Acyl Oxazolidinones

| N-Acyl Imide | Alkylating Agent | Diastereomeric Ratio | Yield (%) |

| N-propionyl oxazolidinone | Benzyl bromide | 99:1 | 91 |

| N-propionyl oxazolidinone | Methyl iodide | 98:2 | 88 |

| N-butyryl oxazolidinone | Allyl iodide | 95:5 | 85 |

This table provides representative examples of the high diastereoselectivity achieved in the alkylation of N-acyl oxazolidinones. mdpi.com

Darzens Condensation for Optically Active Glycidic Esterswikipedia.org

The Darzens condensation, or glycidic ester condensation, is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). wikipedia.orgmychemblog.com When a chiral auxiliary is employed, this reaction can be rendered asymmetric, providing optically active glycidic esters. benthamscience.comresearchgate.net

Research has shown that (R)-5,5-dimethyl-4-phenyloxazolidin-2-one, a derivative of this compound, is an effective chiral auxiliary for the asymmetric Darzens reaction. benthamscience.comresearchgate.net The N-acyl derivative of this oxazolidinone reacts with aldehydes to produce glycidic esters with high diastereoselectivity. benthamscience.com These optically active glycidic esters are valuable intermediates in organic synthesis, for instance, in the preparation of the side chain of the anticancer drug Taxol. researchgate.net The reaction proceeds through a halohydrin intermediate, followed by an intramolecular nucleophilic substitution to form the epoxide ring. wikipedia.org

Enantioselective Synthesis of Complex Chiral Moleculesnih.gov

The ultimate goal of developing asymmetric methodologies is their application in the synthesis of complex, biologically important molecules in an enantiomerically pure form. nih.gov Chiral auxiliaries derived from this compound have played a crucial role in achieving this objective. nbinno.com

Nonproteogenic α-Amino Acidsnih.gov

Nonproteogenic α-amino acids, which are not found in proteins, are important building blocks for peptidomimetics and other biologically active compounds. nih.gov Asymmetric synthesis using chiral auxiliaries is a powerful strategy for preparing these valuable molecules. sigmaaldrich.com Oxazolidinone auxiliaries have been used in the synthesis of α,α-disubstituted α-amino acids, which are challenging to prepare due to steric hindrance. nih.gov

The general approach involves the alkylation of an N-acyl oxazolidinone derivative, as described in section 4.2.2. Subsequent cleavage of the chiral auxiliary yields the desired nonproteogenic α-amino acid. sigmaaldrich.com This methodology allows for the introduction of various substituents at the α-position with high stereocontrol, providing access to a diverse range of unnatural amino acids. nih.govnih.gov

β-Lactams

An extensive review of scientific literature did not yield specific examples of this compound being employed as a chiral auxiliary for the asymmetric synthesis of β-lactams. The research in this area predominantly features the use of the isomeric chiral auxiliaries, (4R)- or (4S)-4-phenyloxazolidin-2-ones. nih.govsigmaaldrich.comclockss.org These auxiliaries are typically converted into chiral ketene (B1206846) precursors, which then undergo [2+2] cycloaddition reactions (Staudinger synthesis) with imines to produce β-lactams with a high degree of stereocontrol. nih.govclockss.org

Substituted Tryptophans from Dehydroalanine (B155165) Building Blocks

The synthesis of substituted tryptophans and other non-proteinogenic amino acids often utilizes chiral dehydroalanine (ΔAla) derivatives as key building blocks. researchgate.netresearchgate.net These α,β-unsaturated systems are excellent Michael acceptors, allowing for the stereocontrolled formation of new carbon-carbon bonds. While direct examples involving tryptophans are limited, a derivative of this compound has been effectively used as a chiral dehydroalanine equivalent in highly diastereoselective Michael addition reactions to create complex amino acid structures. researchgate.netunibo.it

Specifically, research has demonstrated the utility of (2R)-3-benzoyl-4-methylidene-2-phenyloxazolidin-5-one as a chiral Michael acceptor. publish.csiro.auuow.edu.au This compound serves as a conformationally rigid, chiral equivalent of an N-benzoyldehydroalanine. Its reaction with stabilized nucleophiles, such as azomethine ylides derived from α-amino acid esters, proceeds with excellent levels of stereocontrol. publish.csiro.auresearchgate.net

In a key study, the Michael addition of azomethine ylides to (2R)-3-benzoyl-4-methylidene-2-phenyloxazolidin-5-one was investigated. publish.csiro.auresearchgate.net The reaction creates two new stereocenters and provides a reliable route to highly functionalized, enantiomerically pure pyroglutamate (B8496135) derivatives, which are themselves an important class of non-natural amino acids. publish.csiro.au The high diastereoselectivity observed is attributed to the formation of a lithium-chelated transition state, which directs the nucleophilic attack to one face of the Michael acceptor. researchgate.net This methodology is cited as a significant example of using chiral building blocks containing a ΔAla motif for the diastereoselective synthesis of complex amino acids. researchgate.netresearchgate.net

The results of these Michael addition reactions highlight the effectiveness of the this compound scaffold in controlling stereochemistry.

| Nucleophile (Azomethine Ylide from) | Product | Diastereomeric Ratio (d.r.) | Note |

|---|---|---|---|

| N-(benzylidene)glycine methyl ester | Pyrrolidine cycloadduct | Good to high exo-selectivity | Product can be converted to a functionalized proline derivative. |

| N-(diphenylmethylidene)glycine t-butyl ester | Michael adduct | 97:3 | Allows for the synthesis of 4-benzamidopyroglutamate. |

| N-(di(methylthio)methylidene)glycine methyl ester | Michael adduct | High | Leads to stereoisomers of 4-benzamidopyroglutamate. |

Advanced Structural Elucidation and Stereochemical Analysis of 2 Phenyloxazolidin 5 One Systems

Spectroscopic Methodologies

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) forms the cornerstone of the analytical investigation of 2-phenyloxazolidin-5-one systems. These techniques offer complementary information, from atomic connectivity to exact molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the structure of this compound derivatives in solution. copernicus.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. auremn.org.br

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound compounds. mdpi.combibliomed.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in derivatives of this compound, the benzylic proton (H-2) and the protons on the oxazolidinone ring (H-4) exhibit characteristic chemical shifts and coupling patterns that are sensitive to substitution and stereochemistry. mdpi.com The diastereomeric ratio of substituted 2-phenyloxazolidin-5-ones can often be determined from the integration of distinct signals in the ¹H NMR spectrum. mdpi.com For example, the ¹H NMR spectrum of a diastereomeric mixture of methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates showed distinct signals for the benzylic proton, allowing for the determination of the diastereomeric ratio. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon (C-5) of the oxazolidinone ring typically appears at a characteristic downfield shift. scielo.br The chemical shifts of the other ring carbons (C-2 and C-4) are also diagnostic and can be influenced by the nature and orientation of substituents. scielo.br

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative Data for (R)-N-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide in DMSO-d₆. scielo.br

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O (Oxazolidinone) | - | 153.9 |

| C-2 (Oxazolidinone) | - | 71.2 |

| C-4 (Oxazolidinone) | - | 46.8 |

| CH₂ (exocyclic) | 3.14-3.26 (m) | 45.2 |

| H-5 (Oxazolidinone) | 4.71-4.76 (m) | - |

| Aromatic CH | 7.42-8.02 (m) | 118.3-144.4 |

| CF₃ | - | 123.5 (q, J = 271.3 Hz) |

This table is for illustrative purposes and specific values can vary between derivatives.

Two-dimensional NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and for elucidating complex structural and stereochemical relationships. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound systems, COSY spectra can establish the connectivity between the protons on the oxazolidinone ring and any adjacent protons on substituents. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. sdsu.eduepfl.ch This is a powerful tool for assigning carbon signals based on their attached protons. For example, the signal for the C-2 carbon can be definitively assigned by its correlation to the H-2 proton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between ¹H and ¹³C atoms, typically over two to four bonds. sdsu.eduepfl.ch This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C-5). github.io For instance, a correlation between the H-2 proton and the C-5 carbonyl carbon would confirm their proximity within the ring structure.

The combination of these 2D NMR experiments allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, providing a solid foundation for detailed stereochemical analysis. ull.es

The this compound ring is not planar and can exist in different conformations that may interconvert. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational dynamics. unibas.it By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. unibas.it At low temperatures, the interconversion between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to broadening and eventual coalescence of these signals into a single averaged signal. unibas.it Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to conformational inversion and the relative populations of the different conformers. copernicus.orgnih.gov

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. measurlabs.com

High-Resolution Mass Spectrometry (HRMS) is particularly important as it measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). alevelchemistry.co.uk This high precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. measurlabs.com For novel this compound derivatives, HRMS is essential to confirm that the synthesized compound has the correct molecular formula. scielo.brrsc.org

Table 2: Example of HRMS Data for a Substituted this compound Derivative Data for (R)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-4-methoxybenzenesulfonamide. scielo.br

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 466.1443 | 466.1448 |

The excellent agreement between the calculated and found m/z values provides strong evidence for the proposed chemical structure.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This method provides valuable information about the connectivity and composition of molecules like this compound.

In a typical MS/MS experiment, the sample is first ionized, and a precursor ion corresponding to the molecule of interest is selected in the first stage of the mass spectrometer (MS1). This selected ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it breaks apart into smaller fragment ions. The second stage of the mass spectrometer (MS2) then analyzes the mass-to-charge ratios of these product ions. nationalmaglab.org The fragmentation pattern is characteristic of the precursor ion's structure. For instance, in peptide sequencing, the fragmentation often occurs at the peptide bonds, leading to predictable b- and y-type ions. nih.govuab.edu

The instrumentation for tandem mass spectrometry can be realized in space, using instruments like triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) mass spectrometers, or in time, within an ion trap. nationalmaglab.org In a QqQ instrument, the first quadrupole selects the precursor ion, the second acts as the collision cell, and the third scans the product ions. nationalmaglab.org The quality of the MS/MS data can be influenced by factors such as the instrument type and the precursor charge state, with different settings for parent and fragment mass tolerance being applied depending on the instrument's resolution. nih.gov

X-ray Crystallography for Absolute Configuration

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, including this compound derivatives. researchgate.netmit.edunih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound, which provides a detailed three-dimensional map of the electron density and thus the precise arrangement of atoms in the crystal lattice.

The determination of absolute configuration is possible due to the phenomenon of anomalous scattering, which occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal. mit.edu This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). mit.edunih.gov The Flack parameter, derived from these differences, is a critical value for assessing the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer and close to one for its mirror image indicates a reliable assignment. researchgate.netnih.gov

For instance, the absolute configuration of [(2′R,4′S)-3′-benzoyl-4′-benzyl-5′-oxo-2′-phenyloxazolidin-4′-yl]acetic acid and [(2′S,4′R)-3′-acetyl-4′-benzyl-5′-oxo-2′-phenyloxazolidin-4′-yl]acetic acid were unequivocally established through single-crystal X-ray analysis. rsc.orgrsc.org Similarly, the absolute configuration of the minor cycloadduct in the synthesis of (−)-Bao Gong Teng A, a compound containing a phenyloxazolidinone moiety, was assigned as (1R,5R,6S) by X-ray crystallographic analysis. rsc.org This technique has been extensively used to elucidate the stereochemistry of various adducts derived from this compound systems. researchgate.netpublish.csiro.au

| Compound | Stereochemistry | Reference |

|---|---|---|

| [(2′R,4′S)-3′-benzoyl-4′-benzyl-5′-oxo-2′-phenyloxazolidin-4′-yl]acetic acid | (2'R, 4'S) | rsc.orgrsc.org |

| [(2′S,4′R)-3′-acetyl-4′-benzyl-5′-oxo-2′-phenyloxazolidin-4′-yl]acetic acid | (2'S, 4'R) | rsc.orgrsc.org |

| Minor cycloadduct in (−)-Bao Gong Teng A synthesis | (1R, 5R, 6S) | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound systems, IR spectra provide characteristic absorption bands that confirm the presence of the oxazolidinone ring and its substituents.

The most significant absorption is the carbonyl (C=O) stretching vibration of the lactone, which typically appears in the range of 1735-1770 cm⁻¹. globalresearchonline.net For example, in a series of oxazolidinone derivatives, this C=O stretch was observed between 1741 cm⁻¹ and 1742 cm⁻¹. orientjchem.org Other important bands include the N-H stretching vibration (if present) around 3344 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹. orientjchem.orgvscht.cz The presence of a phenyl group is further indicated by C=C stretching vibrations in the aromatic ring, typically found in the 1600-1475 cm⁻¹ region. globalresearchonline.net

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|

| C=O (Lactone) | 1735-1770 | globalresearchonline.net |

| N-H Stretch | ~3344 | orientjchem.org |

| Aromatic C-H Stretch | >3000 | orientjchem.orgvscht.cz |

| Aromatic C=C Stretch | 1600-1475 | globalresearchonline.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound systems, the UV-Vis spectrum is primarily influenced by the phenyl group and the carbonyl chromophore. The phenyl group typically exhibits characteristic absorptions around 250-270 nm due to π-π* transitions. The n-π* transition of the carbonyl group is also expected, though it is often weaker and may be obscured by the more intense π-π* absorptions. The exact position and intensity of these absorption bands can be influenced by the solvent and the specific substituents on the oxazolidinone ring. While detailed UV-Vis data for the parent this compound is not extensively reported in the provided context, the general principles of electronic spectroscopy for related chromophores are well-established.

Stereochemical Assignment Techniques

The stereochemical integrity of this compound systems is paramount for their application in asymmetric synthesis. Consequently, reliable methods for the determination of absolute configuration and the assessment of stereochemical purity are essential.

Determination of Absolute Configuration

Beyond the definitive method of X-ray crystallography, other techniques can be employed to assign the absolute configuration of 2-phenyloxazolidin-5-ones. One such approach is the Competing Enantioselective Conversion (CEC) method. uci.edu This kinetic resolution technique involves reacting the enantiopure substrate with both enantiomers of a chiral catalyst, such as (R)- and (S)-HBTM (Hoveyda-Blechert-Togni-Morken) catalysts, in parallel acylation reactions. uci.eduresearchgate.net By monitoring the reaction progress, the faster-reacting catalyst is identified, and the absolute configuration of the substrate is assigned based on an empirically derived mnemonic. uci.eduresearchgate.net

Chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) also play a role in determining absolute configuration by comparing experimental spectra with theoretical predictions. cas.cz While ECD has been used, VCD is often considered more reliable for assigning absolute configurations, especially in complex molecules. cas.cz

Assessment of Diastereomeric and Enantiomeric Purity

The diastereomeric and enantiomeric purity of this compound derivatives is crucial for their successful application as chiral auxiliaries. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee). rsc.org For instance, the enantiomeric purity of various 2-oxazolidinone (B127357) products has been determined by this method, often showing high ee values. rsc.org

Conformational Analysis of this compound and Analogues

The three-dimensional structure of the oxazolidin-5-one ring is a critical determinant of its reactivity and stereodirecting ability in asymmetric synthesis. The ring is not planar and can adopt various puckered conformations to minimize steric and electronic repulsions. Understanding the preferred conformations and the energy barriers between them is essential for rationalizing and predicting the outcomes of reactions involving these chiral auxiliaries. Both theoretical calculations and experimental methods have been employed to elucidate the conformational landscape of these heterocyclic systems.

Theoretical Approaches to Conformational Stability

Computational chemistry provides powerful tools for investigating the potential energy surface of flexible molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the different possible conformations, determine their relative stabilities, and calculate the energy barriers for interconversion. researchgate.netscirp.org

Theoretical studies on five-membered heterocyclic rings, including oxazolidinones, typically identify several low-energy conformations, most commonly described as "envelope" (where four atoms are coplanar and the fifth is out of the plane) or "twist" (where no four atoms are coplanar) forms. mdpi.comnih.gov The relative stability of these conformers is influenced by the nature and stereochemistry of substituents on the ring. For instance, calculations on related oxazolidin-2-one systems have explored the proton affinities at different sites and the effect of substituents on the molecule's electronic properties and stability. researchgate.net

In the context of substituted oxazolidinones, DFT calculations have been used to predict the most stable conformers. For example, studies on related nanographene structures containing multiple helical units have used DFT (B3LYP-D3/6-31G(d) level of theory) to determine the most stable conformation among several possibilities, finding significant activation barriers for the interconversion of different stereoisomers. mdpi.com These computational approaches can quantify the relative Gibbs free energies (ΔG) between possible conformers, providing a theoretical basis for why a particular conformation might be predominantly observed experimentally. mdpi.com

| Compound/System | Theoretical Method | Basis Set | Predicted Stable Conformation | Relative Energy (kJ/mol) | Reference |

| β-Alanine (Model) | DFT | cc-pVDZ | Gauche | 0 (Minimum) | scirp.org |

| β-Alanine (Model) | DFT | cc-pVDZ | Anti | ~17 | scirp.org |

| β-Serine (Model) | DFT | cc-pVDZ | N/A | >14 (Higher energy conformers) | scirp.org |

| Double-Twisted Nanographene | DFT (B3LYP-D3) | 6-31G(d) | (PPPP)-A (D₂ symmetry) | 0 (Minimum) | mdpi.com |

This table presents illustrative data from theoretical studies on related structures to highlight the methodologies used for conformational analysis. Specific theoretical data for the parent this compound was not available in the cited literature.

Experimental Validation of Preferred Conformations

Experimental techniques are crucial for validating the structures predicted by theoretical models. The primary methods for the detailed structural elucidation of oxazolidinone systems are single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.nethilarispublisher.com

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and torsion angles. nih.gov This "gold standard" technique has been used to characterize numerous this compound analogues and related derivatives. mdpi.compublish.csiro.au

Studies on a series of chiral oxazolidin-5-ones have revealed that the five-membered ring can adopt various conformations. mdpi.com For example, the structure of (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one shows a shallow envelope conformation with the C3 atom as the flap. mdpi.com In contrast, (2S,4S)-3-(2-bromobenzoyl)-2-tert-butyl-4-methylene-oxazolidin-5-one adopts a twisted conformation around the C3–O2 bond. mdpi.com In another related compound, O-ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propan-2-yl} carbonodithioate, the oxazolidinone ring also exhibits a twisted conformation on the C-C bond. nih.gov These findings demonstrate the conformational flexibility of the oxazolidinone ring, which is highly dependent on the substitution pattern.

| Compound | Ring Conformation Description | Key Puckering/Torsion Angles (°) | Reference |

| (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one | C3-envelope | Q(2) = 0.077 Å, φ(2) = 320.9 | mdpi.com |

| (2S,4S)-3-(2-bromobenzoyl)-2-tert-butyl-4-methylene-oxazolidin-5-one | C3-O2 twist | Q(2) = 0.114 Å, φ(2) = 334.9 | mdpi.com |

| 3-Phenyloxazolidin-2-one | Twist | Amplitude = 0.085 Å | iucr.org |

| O-ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propan-2-yl} carbonodithioate | C9-C8 twist | φ = 313 | nih.gov |

NMR Spectroscopy

While X-ray crystallography describes the static conformation in a crystal lattice, NMR spectroscopy provides insight into the preferred conformation and dynamic processes in solution. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, helping to establish the relative stereochemistry and conformational preferences. researchgate.net Analysis of scalar (J) coupling constants can also provide information about dihedral angles via the Karplus equation, further defining the ring's pucker.

For instance, conformational analysis of some oxazolidinone derivatives has utilized ¹H and ¹³C NMR to confirm structural features. mdpi.com In studies of related systems, NOE correlations have been used to confirm the orientation of substituents, which is consistent with crystallographic data. Variable-temperature NMR experiments can also reveal information about restricted rotation around single bonds and the energy barriers associated with conformational changes.

Retrosynthetic Analysis Approaches for 2 Phenyloxazolidin 5 One Derivatives

Fundamental Principles of Retrosynthesis

The design of a synthetic route begins with the target molecule and works backward, step-by-step, to identify suitable precursors. bhavanscollegedakor.org This backward-looking approach, formalized by E.J. Corey, allows for the logical and systematic development of a synthesis plan. wikipedia.org

The Disconnection Approach

The core of retrosynthetic analysis is the disconnection approach, which involves the imaginary cleavage of bonds in the target molecule to simplify its structure. lkouniv.ac.inslideshare.net Each disconnection must correspond to the reverse of a known and reliable chemical reaction. lkouniv.ac.inbhavanscollegedakor.org The process is repeated until simple and readily available starting materials are identified. tgc.ac.in A retrosynthetic arrow (⇒) is used to denote each step in this reverse synthesis. lkouniv.ac.in

For instance, the disconnection of an ester bond suggests the corresponding forward reaction of an alcohol with an acyl chloride or anhydride (B1165640). lkouniv.ac.in The choice of disconnection is guided by the goal of achieving the greatest simplification of the target molecule. tgc.ac.in

Synthon and Synthetic Equivalent Concepts

A disconnection generates idealized fragments, typically ions, called synthons. pitt.edudeanfrancispress.com These synthons are not actual reagents but rather represent the reactive species needed for the corresponding forward reaction. deanfrancispress.com For example, the heterolytic disconnection of a carbon-carbon bond can produce a positively charged carbocation (an electrophilic or acceptor synthon) and a negatively charged carbanion (a nucleophilic or donor synthon). spcmc.ac.in

Since synthons are often unstable and cannot be used directly in a reaction, they are replaced by real chemical compounds known as synthetic equivalents. pitt.edudeanfrancispress.com A synthetic equivalent is a reagent that performs the function of the idealized synthon. deanfrancispress.com For example, a Grignard reagent can serve as the synthetic equivalent for a carbanionic synthon, while an alkyl halide can act as the synthetic equivalent for a carbocationic synthon. wikipedia.org

The table below illustrates the relationship between common synthons and their corresponding synthetic equivalents.

| Synthon | Type | Synthetic Equivalent |

| R-C+=O | Electrophilic | Acyl chloride (R-COCl), Carboxylic acid (R-COOH) |

| R- | Nucleophilic | Grignard reagent (R-MgX), Organolithium reagent (R-Li) |

| +CH₂OH | Electrophilic | Formaldehyde (HCHO) |

| -OH | Nucleophilic | Water (H₂O) |

| -NH₂ | Nucleophilic | Ammonia (NH₃) |

Functional Group Interconversions (FGIs)

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is transformed into another to facilitate a disconnection. slideshare.netnumberanalytics.com FGIs are often necessary when a direct disconnection is not feasible or does not lead to readily available starting materials. lkouniv.ac.in These transformations can involve oxidation, reduction, or substitution reactions. tgc.ac.inlkouniv.ac.in

For example, if a target molecule contains a ketone that is difficult to form directly, an FGI might involve retrosynthetically converting it to a secondary alcohol, which can then be disconnected via a Grignard addition to an aldehyde. deanfrancispress.com This allows for a more strategic and practical synthetic route.

Strategic Disconnection Patterns for Oxazolidinones

The application of retrosynthetic principles to 2-phenyloxazolidin-5-one derivatives allows for the logical design of their synthesis. The oxazolidinone ring system presents several opportunities for strategic disconnections.

One-Group Disconnections

One-group disconnections involve the cleavage of a single bond, typically a carbon-heteroatom bond. youtube.comresearchgate.net For this compound, a one-group C-N or C-O disconnection within the heterocyclic ring is a logical starting point.

A C-N disconnection would lead to an amino acid precursor and a carbonyl source. For example, disconnecting the N3-C2 bond of a this compound derivative could retrosynthetically yield a phenylglycine derivative and a phosgene (B1210022) equivalent.

Similarly, a C-O disconnection at the C5-O1 position would suggest a precursor with a leaving group at the C5 position and a carbamate (B1207046) functionality. This approach is common in the synthesis of oxazolidinones from amino alcohols. organic-chemistry.org

The table below outlines potential one-group disconnections for a generalized this compound structure.

| Disconnection | Bond Cleaved | Resulting Synthons | Potential Synthetic Equivalents |

| Route A | N3-C2 | Phenylglycine derivative anion, Carbonyl cation | Phenylglycine ester, Phosgene/Triphosgene |

| Route B | C5-O1 | Carbamate anion, C5 cation | N-protected phenylglycine, Epoxide or halohydrin |

| Route C | C2-O1 | Amide anion, C2 cation | Phenylglycine amide, Chloroformate |

Two-Group Disconnections (e.g., Deoxygenation)

Two-group disconnections involve the cleavage of two bonds and are often more powerful in simplifying the target molecule than one-group disconnections. deanfrancispress.com A common strategy is deoxygenation, where a molecule is retrosynthetically simplified by removing oxygen atoms. deanfrancispress.com

For oxazolidinone derivatives, a 1,3-dioxygenated pattern can be recognized, allowing for a disconnection of the α,β-bond. scitepress.org For example, a β-hydroxy ketone can be disconnected into an aldehyde and an enolate, which is the basis of the aldol (B89426) reaction. youtube.com While not a direct deoxygenation of the oxazolidinone ring itself, this type of two-group disconnection can be applied to precursors in the synthetic pathway.

For instance, if a substituent on the oxazolidinone ring contains a 1,2-diol, a retrosynthetic two-group disconnection could lead to an olefin via a Wittig-type reaction. scitepress.org This approach simplifies the stereochemical challenges associated with the diol.

Carbon-Heteroatom Bond Disconnections

A fundamental tactic in retrosynthetic analysis is the disconnection of bonds between carbon and heteroatoms (such as oxygen and nitrogen), as these bonds often correspond to reliable bond-forming reactions. scripps.edudeanfrancispress.com For this compound derivatives, the amide and ester functionalities within the heterocyclic ring present prime locations for such disconnections.

The most common C-N disconnection targets the amide bond (N3-C2). This cleavage is the reverse of an acylation reaction. lkouniv.ac.in Disconnecting this bond generates an acyl cation synthon at C2 and an amine anion synthon at N3. In a forward synthesis, these synthons correspond to a reactive carbonyl derivative and an amino alcohol, respectively.

Another key carbon-heteroatom disconnection is at the ester linkage (O1-C2). This corresponds to the reverse of an intramolecular esterification or cyclization involving a carbonate or chloroformate derivative. This disconnection yields an alcoholate synthon at O1 and an acyl cation synthon at C2.

Table 1: Carbon-Heteroatom Disconnections for this compound Scaffolds This table is interactive. Click on the headers to sort the data.

| Disconnection Site | Bond Type | Resulting Synthons | Corresponding Synthetic Equivalents |